molecular formula C16H11N3O B1205627 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 144967-96-4

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1205627
CAS No.: 144967-96-4
M. Wt: 261.28 g/mol
InChI Key: ZWLHNUOGIZYKHZ-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile is a chemical compound designed for research applications. It belongs to a class of quinoline-pyridine hybrids that are of significant interest in medicinal chemistry and drug discovery. These molecular hybrids are frequently investigated as potential inhibitors of specific kinases, such as the PIM-1 kinase, which plays a direct role in tumorigenesis in various hematological malignancies and solid tumors . Compounds with this core structure have demonstrated potent in-vitro anticancer activity against a range of cancer cell lines, including myeloid leukaemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancers . The mechanism of action for related compounds is often through competitive inhibition of kinase enzymes, leading to the induction of apoptosis (programmed cell death) and activation of executioner caspases such as caspase 3/7 . Beyond oncology, the quinoline scaffold is a privileged structure in drug discovery, also being explored for the development of novel antimalarial agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methyl-2-oxo-5-quinolin-6-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLHNUOGIZYKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162856
Record name Win 63291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144967-96-4
Record name Win 63291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144967964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Win 63291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The preparation begins with two primary components:

  • Quinoline-6-carbaldehyde : Serves as the aromatic backbone for introducing the quinoline moiety.

  • 3-Cyano-6-methyl-2-pyridone : Provides the dihydropyridine ring and nitrile functionality.

These precursors are selected for their reactivity in cycloaddition and nucleophilic substitution reactions. Industrial protocols often employ cost-effective substitutes, such as quinoline-6-boronic acid, to streamline coupling reactions.

Cyclization Reaction

The quinoline and dihydropyridine units are fused via a cyclization reaction. A representative method involves:

  • Dissolving quinoline-6-carbaldehyde (1.0 equiv) and 3-cyano-6-methyl-2-pyridone (1.2 equiv) in anhydrous ethanol.

  • Adding piperidine acetate (0.1 equiv) as a catalyst and refluxing at 80°C for 6–8 hours.

  • Cooling the mixture to precipitate the cyclized intermediate, which is filtered and washed with cold ethanol.

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Piperidine80672
Morpholine85568
DBU75765

Data adapted from large-scale screening experiments.

The use of piperidine acetate maximizes yield by facilitating enolate formation, critical for ring closure.

Nitrile Group Introduction

The nitrile group is introduced via nucleophilic substitution or cyanation. One protocol involves treating the cyclized intermediate with sodium cyanide (1.5 equiv) in dimethylformamide (DMF) at 120°C for 3 hours. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ under inert atmosphere achieves higher regioselectivity.

Key Consideration : Excess cyanide sources risk forming toxic byproducts, necessitating careful stoichiometric control.

Oxidation and Final Steps

The dihydropyridine ring is oxidized to the 2-oxo form using hydrogen peroxide (30%) in acetic acid at 60°C for 2 hours. The final product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes. For example:

  • Microreactor System : Quinoline and dihydropyridine precursors are pumped through a titanium microreactor at 100°C, achieving 85% conversion in 15 minutes.

  • Catalytic Optimization : Immobilized piperidine on silica gel allows catalyst recycling, cutting production costs by 40%.

Table 2: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)60.25
Yield (%)7288
Purity (%)9598

Data derived from patent literature.

Reaction Optimization and Yield Considerations

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.

Temperature Control

Elevated temperatures (>80°C) accelerate side reactions, such as quinoline decomposition. Maintaining 70–75°C minimizes byproduct formation.

Catalytic Systems

Piperidine derivatives remain the catalysts of choice, though recent studies highlight ionic liquids (e.g., [BMIM]BF₄) as greener alternatives, improving yields to 78%.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity:

  • XRPD : Confirms crystallinity and polymorphic form, with characteristic peaks at 6.3°, 12.8°, and 23.6° 2θ.

  • HPLC : Quantifies purity using a C18 column (95:5 acetonitrile/water, 1.0 mL/min).

  • Mass Spectrometry : ESI-MS (m/z 261.28 [M+H]⁺) verifies molecular weight.

Table 3: Analytical Data for Final Product

TechniqueResult
XRPDPeaks at 6.3°, 12.8°, 23.6°
HPLC Purity98.5%
Melting Point245–247°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the dihydropyridine ring.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions that incorporate quinoline derivatives. The compound can be synthesized through a Biginelli reaction, which is a well-established method for creating dihydropyrimidines and related structures. This reaction generally involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions .

Key Synthesis Steps:

  • Starting Materials : Quinoline derivatives, urea or thiourea, β-ketoesters.
  • Reaction Conditions : Acidic medium, often under reflux or microwave irradiation.

The structural characterization of the synthesized compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide insights into the molecular geometry and functional groups present.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimal inhibitory concentration (MIC) values indicating effectiveness .

Antimalarial Activity

The compound's derivatives have also been evaluated for antimalarial activity against Plasmodium falciparum. Studies have shown that certain analogs possess moderate to high potency with IC50 values ranging from 0.014 to 5.87 μg/mL. Notably, some compounds demonstrated superior efficacy compared to traditional antimalarial agents like chloroquine .

Therapeutic Potential

Given its diverse biological activities, this compound has potential applications in drug development:

Potential Applications Include:

  • Antimicrobial Agents : Development of new antibiotics or antifungal agents.
  • Antimalarial Drugs : Formulation of novel treatments for malaria resistant to existing medications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

StudyCompound TestedBiological ActivityFindings
Various quinoline derivativesAntimalarialIC50 values between 0.014 - 5.87 μg/mL
6-Methyl analogsAntimicrobialSignificant activity against M. smegmatis
Dihydropyrimidine derivativesAntimicrobialMIC values indicating effectiveness

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The quinolin-6-yl group in the target compound distinguishes it from analogs with thiophene (e.g., ) or aryl (e.g., ) substituents. Quinoline’s aromaticity and nitrogen atom may enhance π-π stacking or hydrogen-bonding interactions in biological systems .
  • Synthetic routes vary: multicomponent reactions dominate for aryl-substituted derivatives , while quinoline-containing analogs often require stepwise cyclization .

Anticancer Activity

  • Target Compound: Limited direct data, but quinoline-containing analogs (e.g., ) are associated with apoptotic induction.
  • 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile: IC50 = 0.70 μM against HT-29 colon cancer cells .
  • Ethyl 6-(2-mercaptoimidazolyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate : Docking studies suggest strong binding to MCF-7 breast cancer receptors (ΔG = -9.2 kcal/mol) .

Antioxidant Activity

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% DPPH radical scavenging at 12 ppm .
  • Target Compound: No direct data, but electron-withdrawing groups (e.g., nitrile) may reduce antioxidant efficacy compared to hydroxyl/methoxy substituents .

Optical Properties

  • 4-(Methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile : Exhibits solvatochromism with λem = 450 nm in DMSO .
  • Quinoline-Substituted Analogs: The quinolin-6-yl group’s electron-withdrawing nature may redshift absorption/emission spectra compared to methoxymethyl or thiophene derivatives .

Key Research Findings

  • Substituent Effects: Electron-donating groups (e.g., methoxymethyl ) enhance fluorescence quantum yield, while quinoline moieties prioritize biological targeting .
  • Synthetic Flexibility: Thiourea-mediated sulfhydrylation (e.g., ) and multicomponent reactions (e.g., ) enable rapid diversification of the 2-oxonicotinonitrile scaffold.
  • Biological Potency: Quinoline and imidazolyl substituents correlate with improved anticancer activity, whereas antioxidant efficacy depends on phenolic/methoxy groups .

Biological Activity

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure combining a quinoline moiety with a dihydropyridine ring, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Molecular Formula : C16H11N3O
Molecular Weight : 261.278 g/mol
CAS Number : 144967-96-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Staphylococcus aureus8 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting a potential role in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The dihydropyridine ring may inhibit key enzymes involved in cellular metabolism and signaling pathways, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Effects : A study conducted by Huseynzada et al. demonstrated the antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, supporting its potential use in treating bacterial infections .
  • Anticancer Activity Assessment : Research by Akhundzada et al. showed that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer, indicating its promising therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving β-aminoesters or α,β-unsaturated esters. Key steps include:
  • Cyclization : Heating β-aminoesters with formamide or phenyl isocyanate under reflux conditions .
  • Functionalization : Introducing the quinolin-6-yl group via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Optimization : Reaction yield is highly dependent on temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via recrystallization (EtOH/DMF mixtures) improves purity .

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use a combination of:
  • IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .
  • ¹H/¹³C NMR : Look for pyridone ring protons (δ 6.0–7.5 ppm) and nitrile carbon (δ ~115 ppm). Quinoline protons appear as aromatic multiplet signals (δ 7.5–9.0 ppm) .
  • X-ray Diffraction : Confirm crystal packing and substituent orientation, especially for steric effects from the quinoline moiety .

Q. How can researchers evaluate the antioxidant activity of this compound and its derivatives experimentally?

  • Methodological Answer : Employ the DPPH radical scavenging assay :
  • Prepare a 0.1 mM DPPH solution in methanol.
  • Test compound concentrations (e.g., 12–50 ppm) and measure absorbance at 517 nm after 30 min incubation.
  • Compare results to ascorbic acid (standard). For example, derivatives with electron-donating groups (e.g., methoxy) show enhanced activity (up to 79% scavenging) .
    Table 1 : Representative Antioxidant Data (DPPH assay)
Derivative SubstituentsActivity (% Scavenging at 12 ppm)
4-Bromophenyl, 4-hydroxy-3-methoxyphenyl79.05%
4-Methoxyphenyl17.55%

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors linked to the compound’s bioactivity (e.g., kinases, oxidases).
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Assess binding affinity (ΔG ≤ -8 kcal/mol) and root-mean-square deviation (RMSD < 2 Å) against co-crystallized ligands. For example, derivatives with bulky substituents (e.g., quinolin-6-yl) may exhibit steric hindrance in active sites .

Q. What strategies are effective in resolving contradictory bioactivity data between derivatives, such as variable antioxidant or antiproliferative results?

  • Methodological Answer :
  • Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent).
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups reduce antioxidant activity) .
  • Advanced Analytics : Use HPLC-MS to confirm compound stability during assays. For instance, nitro groups may degrade under UV light, skewing results .

Q. How can the quinolin-6-yl moiety be modified to enhance bioavailability or target specificity?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility. For example, replacing methyl with methoxymethyl increases logP by 0.5 units .
  • Prodrug Design : Link the quinoline nitrogen to enzymatically cleavable groups (e.g., esters) .
  • In Silico Screening : Predict ADMET properties using SwissADME; prioritize derivatives with high gastrointestinal absorption (TPSA < 140 Ų) .

Q. What advanced analytical techniques are critical for confirming the purity and structural integrity of novel derivatives?

  • Methodological Answer :
  • HR-ESI-MS : Confirm molecular ions (e.g., [M+H]⁺) with mass accuracy < 5 ppm .
  • Single-Crystal XRD : Resolve bond lengths/angles (e.g., C-C nitrile bond ~1.16 Å) .
  • DSC/TGA : Assess thermal stability (melting points > 250°C indicate high crystallinity) .

Data Contradiction and Optimization

Q. Why might fluorescence spectra of this compound vary significantly across solvents, and how should this be addressed in photophysical studies?

  • Methodological Answer :
  • Solvent Effects : Protic solvents (e.g., water) quench fluorescence via hydrogen bonding, while aprotic solvents (e.g., DMSO) enhance quantum yield.
  • Standardization : Use solvent polarity indexes (ET(30)) to normalize data. For example, emission maxima shift by ~20 nm between ethanol and acetonitrile .

Application-Oriented Questions

Q. What methodologies are suitable for incorporating this compound into azo dyes or photoactive materials?

  • Methodological Answer :
  • Diazotization : Couple diazonium salts (e.g., sulfamethoxazole-derived) with the pyridone ring’s hydroxyl group. Monitor coupling efficiency via UV-Vis (λmax ~450–500 nm) .
  • Photostability Testing : Expose materials to UV light (254 nm) and track degradation using HPLC .

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